molecular formula C13H20N2O2 B12123750 (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine

(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine

Cat. No.: B12123750
M. Wt: 236.31 g/mol
InChI Key: YHKQABZJFXVKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C13H20N2O2 It is characterized by a pyrrolidine ring attached to a methanamine group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

    (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine: Similar structure with a methoxypropyl group instead of a dimethoxyphenyl group.

    (1,3-Dimethylpyrrolidin-3-yl)methanamine: Contains a dimethylpyrrolidine ring instead of a dimethoxyphenyl group.

    (4-(Pyrrolidin-1-yl)phenyl)methanamine: Features a pyrrolidinylphenyl group instead of a dimethoxyphenyl group.

Uniqueness

(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine is unique due to its combination of a pyrrolidine ring and a 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[1-(3,4-dimethoxyphenyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-3-11(7-13(12)17-2)15-6-5-10(8-14)9-15/h3-4,7,10H,5-6,8-9,14H2,1-2H3

InChI Key

YHKQABZJFXVKQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCC(C2)CN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.